阿维菌素B1A
描述
阿维菌素B1a是一种天然化合物,来源于土壤细菌链霉菌。它属于阿维菌素家族,该家族以其强大的抗寄生虫特性而闻名。 This compound广泛用作杀虫剂和驱虫剂,使其成为农业和制药领域的有用工具 .
科学研究应用
阿维菌素B1a具有广泛的科学研究应用:
化学: 它被用作研究大环内酯合成和修饰的模型化合物。
生物学: this compound用于寄生虫感染的研究以及新型抗寄生虫剂的开发。
作用机制
阿维菌素B1a通过结合无脊椎动物神经和肌肉细胞中的谷氨酸门控氯离子通道发挥作用。这种结合增强了谷氨酸的作用,导致细胞超极化和麻痹。 该化合物也对γ-氨基丁酸受体有轻微的影响 .
类似化合物:
伊维菌素: 阿维菌素家族的另一个成员,与this compound的区别在于碳22和25之间的双键.
米尔贝霉素: 具有相似抗寄生虫特性的天然类似物.
美林霉素: 另一组具有抗寄生虫活性的环状内酯.
尼玛德菌素: 一种具有强效抗寄生虫作用的相关化合物.
独特性: this compound以其高疗效和对宿主的低毒性而独树一帜。 它是唯一一种在农业和制药领域都使用的阿维菌素,使其成为一种用途广泛且宝贵的化合物 .
生化分析
Biochemical Properties
Avermectin B1a interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to two different sites in the GABA-gated chloride channel, activating the channel on binding to the high-affinity site and blocking it on further binding to the low-affinity site . This interaction with the GABA-gated chloride channel is a key aspect of its biochemical activity.
Cellular Effects
Avermectin B1a has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit potential anti-proliferative and anticancer effects in HCT-116 colon cancer cells . Avermectin B1a promotes tubulin polymerization, induces apoptosis in HCT-116 cells, and substantially diminishes their ability to migrate .
Molecular Mechanism
The molecular mechanism of Avermectin B1a involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, Avermectin B1a binds to two different sites in the GABA-gated chloride channel, exerting dual effects . This interaction is a key part of its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
The effects of Avermectin B1a change over time in laboratory settings. For instance, it has been found that Avermectin B1a alters the binding of [3H]ethynylbicycloorthobenzoate at the noncompetitive blocker site in a biphasic manner; activation is evident with 10 to 300 nM Avermectin B1a after 5 to 10 min incubation and inhibition with an IC50 of 866 nM after 60 min incubation .
Metabolic Pathways
Avermectin B1a is involved in several metabolic pathways. It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar L-oleandrose . The biosynthetic pathway of Avermectin B1a has been well characterized, and it involves interactions with various enzymes and cofactors .
准备方法
合成路线和反应条件: 阿维菌素B1a主要通过链霉菌的发酵生产。发酵过程包括在富含营养的培养基中培养细菌,然后提取和纯化化合物。 生产培养基通常含有玉米淀粉和碳酸钙,最佳条件为pH值7和32.5°C的孵育温度 .
工业生产方法: this compound的工业生产涉及大规模发酵过程。发酵液经过各种纯化步骤,包括溶剂提取、色谱法和结晶,以分离和纯化this compound。 商业产品通常含有this compound和阿维菌素B1b的混合物,其中B1a是主要成分 .
化学反应分析
反应类型: 阿维菌素B1a经历几种类型的化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 使用温和的氧化剂来氧化this compound,导致形成各种衍生物。
主要形成的产物: 这些反应形成的主要产物包括this compound的各种衍生物,这些衍生物通常用于增强其抗寄生虫活性并降低毒性 .
相似化合物的比较
Ivermectin: Another member of the avermectin family, differing from Abamectin B1a by a double bond between carbons 22 and 25.
Milbemycins: Naturally occurring analogues with similar antiparasitic properties.
Meilingmycins: Another group of macrocyclic lactones with antiparasitic activity.
Nemadectin: A related compound with potent antiparasitic effects.
Uniqueness: Abamectin B1a is unique due to its high efficacy and low toxicity to the host. It is the only avermectin used both in agriculture and pharmaceuticals, making it a versatile and valuable compound .
属性
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-XPNPUAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058238 | |
Record name | Avermectin B1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-55-3 | |
Record name | Avermectin B1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65195-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abamectin Component B1a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avermectin B1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Abamectin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABAMECTIN B1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ZMM929K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of avermectin B1a?
A: Avermectin B1a primarily targets the gamma-aminobutyric acid (GABA) receptors in the nervous system of invertebrates [, , , ].
Q2: How does avermectin B1a interact with GABA receptors?
A: Avermectin B1a binds to a site on the GABA receptor distinct from the GABA binding site []. This interaction enhances the effects of GABA, an inhibitory neurotransmitter.
Q3: What are the downstream effects of avermectin B1a binding to GABA receptors?
A: Binding of avermectin B1a to GABA receptors leads to prolonged opening of chloride ion channels [, ]. This causes hyperpolarization of nerve and muscle cells, ultimately resulting in paralysis and death in invertebrates [, , ].
Q4: Does avermectin B1a affect GABA receptors in mammals?
A: Yes, avermectin B1a can bind to GABA receptors in mammals, but with a lower affinity than in invertebrates []. This explains its relatively low toxicity to mammals.
Q5: Is the effect of avermectin B1a on GABA receptors reversible?
A: While avermectin B1a's effect on lobster muscle fibers appears irreversible after washing [], picrotoxin, a chloride channel blocker, can reverse the blockage of postsynaptic potentials caused by avermectin B1a at the lobster neuromuscular junction [].
Q6: Does avermectin B1a affect other neurotransmitters?
A: Research suggests that avermectin B1a specifically stimulates the release of GABA from brain synaptosomes without affecting glutamate release [].
Q7: What is the molecular formula and weight of avermectin B1a?
A7: The molecular formula of avermectin B1a is C48H72O14 and its molecular weight is 873.08 g/mol.
Q8: Is there spectroscopic data available for avermectin B1a?
A: Yes, various studies utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize avermectin B1a and its derivatives [, , , , , ]. These techniques provide information about the structure, purity, and composition of the compound.
Q9: How stable is avermectin B1a under different storage conditions?
A: Prolonged storage of avermectin B1a can lead to spontaneous oxidation, forming its C-8a-(S)-Hydroperoxide derivative []. This highlights the importance of proper storage conditions to maintain its stability.
Q10: How do structural modifications of avermectin B1a affect its activity?
A: Studies examining various avermectin B1a derivatives indicate that modifications, particularly at the C-13 position, impact its anthelmintic, miticidal, and insecticidal activities [].
Q11: Do lipophilic substituents on avermectin B1a generally retain biological activity?
A: Yes, lipophilic substituents like halogens and alkoxy groups at the C-13 position tend to retain high biological activity across different assays, while polar substituents often show weaker activity [].
Q12: What is the impact of introducing a phenyl carbamate group to avermectin B1a?
A: Adding a phenyl carbamate group to avermectin B1a increases its water solubility and decreases its soil adsorption, improving its mobility and efficacy against plant-parasitic nematodes [].
Q13: What strategies are employed to improve the stability and bioavailability of avermectin B1a in formulations?
A: While the provided abstracts don't explicitly discuss specific formulation strategies for avermectin B1a, research mentions the use of techniques like semi-preparative HPLC [] and ultrasonic extraction [], which are crucial for obtaining high-purity compound and potentially impacting its stability and bioavailability in formulations.
Q14: How is avermectin B1a metabolized in mammals?
A: In rats, avermectin B1a is primarily metabolized into 3"-desmethyl-avermectin B1a and 24-hydroxymethyl-avermectin B1a [].
Q15: What are the primary routes of excretion for avermectin B1a?
A: A major portion of avermectin B1a is excreted unchanged in the feces of rats [].
Q16: What in vivo models are used to study avermectin B1a's anthelmintic activity?
A: Studies utilize various animal models, including sheep [], cattle [], dogs [], and ferrets [] to evaluate the anthelmintic efficacy of avermectin B1a against different parasitic nematode species.
Q17: Has the efficacy of avermectin B1a against plant-parasitic nematodes been demonstrated?
A: Yes, research demonstrates the effectiveness of avermectin B1a and its derivatives in controlling plant-parasitic nematodes, particularly root-knot nematodes [].
Q18: What are the major adverse effects observed with avermectin B1a exposure?
A: The primary adverse effects of abamectin, which contains avermectin B1a, are neurological symptoms like tremor, convulsions, and mydriasis [].
Q19: What is the basis of avermectin B1a's neurotoxicity?
A: The neurotoxic effects of avermectin B1a are attributed to its interaction with GABA receptors, leading to excessive chloride ion influx and neuronal hyperpolarization [].
Q20: What analytical methods are commonly used to determine avermectin B1a levels?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV [, , , , ], fluorescence [, ], and mass spectrometry [] are widely employed for quantifying avermectin B1a in different matrices.
Q21: What is HPLC-qNMR and how is it used in avermectin B1a analysis?
A: HPLC-qNMR combines the separation power of HPLC with the quantitative capabilities of NMR []. This technique allows for accurate purity assessment of avermectin B1a even in the presence of complex matrices and without requiring specific reference standards.
Q22: Does avermectin B1a pose environmental risks?
A22: While not explicitly discussed in the provided abstracts, avermectin B1a, like many pesticides, can potentially impact non-target organisms and ecosystems. Assessing and mitigating its environmental impact is crucial.
Q23: How does the production of avermectin B1a from Streptomyces avermitilis get influenced?
A: Various factors influence avermectin B1a production, including strain selection, fermentation conditions, and the use of specific precursors like [1-14C]propionate [].
Q24: How effective are mutation techniques in enhancing avermectin B1a production?
A: Research highlights the successful use of mutation techniques, such as UV irradiation, NTG treatment, and ion beam irradiation [, , , ], to generate high-yielding strains of Streptomyces avermitilis for improved avermectin B1a production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。